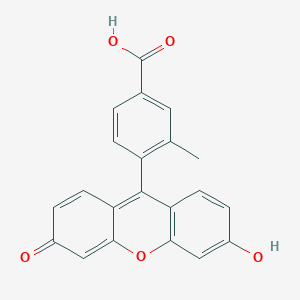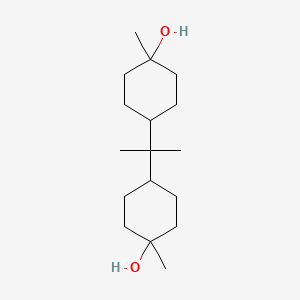
4,4'-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol): . It is a derivative of bisphenol A, where the aromatic rings are fully hydrogenated to cyclohexane rings . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) involves the hydrogenation of bisphenol A. The hydrogenation process is carried out at high pressures (10-30 MPa) and temperatures (150-250°C) using catalysts such as nickel, cobalt, or ruthenium . This reaction converts the aromatic rings of bisphenol A into cyclohexane rings, resulting in the formation of the target compound.
Industrial Production Methods: In industrial settings, the production of 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) follows a similar hydrogenation process. The reaction is typically conducted in large reactors under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of high-performance materials, such as polycarbonates and epoxy resins
Mecanismo De Acción
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
- 2,2-Bis(4-hydroxycyclohexyl)propane
- Dodecahydrobisphenol A
- Perhydrobisphenol A
Comparison: 4,4’-(Propane-2,2-diyl)bis(1-methylcyclohexan-1-ol) is unique due to its fully hydrogenated cyclohexane rings, which impart different chemical and physical properties compared to its aromatic counterparts. This hydrogenation enhances its stability and reduces its reactivity, making it suitable for specific applications where these properties are desired .
Propiedades
Número CAS |
917479-25-5 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl]-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C17H32O2/c1-15(2,13-5-9-16(3,18)10-6-13)14-7-11-17(4,19)12-8-14/h13-14,18-19H,5-12H2,1-4H3 |
Clave InChI |
CURXTKVQGDKUSO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C(C)(C)C2CCC(CC2)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
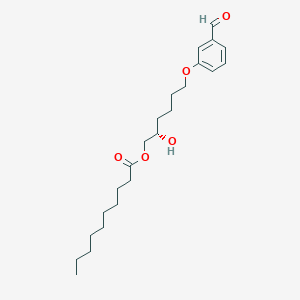
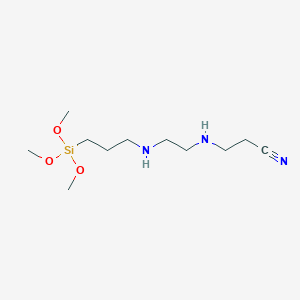

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
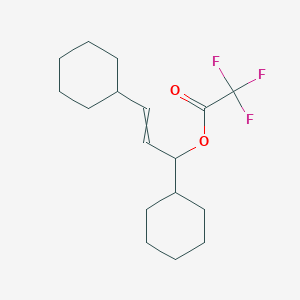
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
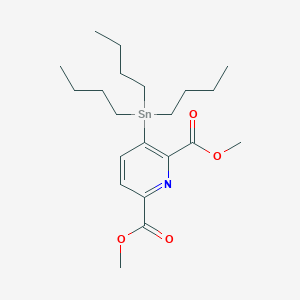
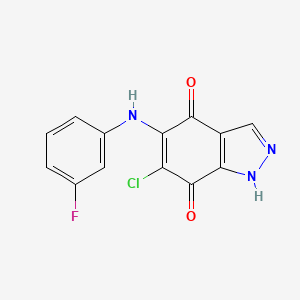
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
